(3S)-5-Bromo-2,3-dihydro-1-benzofuran-3-amine
Description
(3S)-5-Bromo-2,3-dihydro-1-benzofuran-3-amine (CAS 1228565-88-5) is a chiral benzofuran derivative with a bromine substituent at the 5-position and an amine group at the 3-position of the dihydrobenzofuran scaffold. Its molecular formula is C₈H₈BrNO, with a molecular weight of 214.06 g/mol . The compound is stored under inert atmosphere at 2–8°C to ensure stability, and it carries hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) . This molecule is of interest in medicinal chemistry and organic synthesis, particularly as a building block for pharmaceuticals or agrochemicals.
Properties
IUPAC Name |
(3S)-5-bromo-2,3-dihydro-1-benzofuran-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-3,7H,4,10H2/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZTALTPLRPQESS-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C=CC(=C2)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C2=C(O1)C=CC(=C2)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-5-Bromo-2,3-dihydro-1-benzofuran-3-amine can be achieved through several synthetic routes. One common method involves the bromination of 2,3-dihydro-1-benzofuran followed by the introduction of the amine group. The bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The amination can be achieved through nucleophilic substitution reactions using ammonia or primary amines under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality. The choice of reagents and solvents is crucial to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(3S)-5-Bromo-2,3-dihydro-1-benzofuran-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 2,3-dihydro-1-benzofuran-3-amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, thiol, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.
Scientific Research Applications
(3S)-5-Bromo-2,3-dihydro-1-benzofuran-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which (3S)-5-Bromo-2,3-dihydro-1-benzofuran-3-amine exerts its effects involves interactions with specific molecular targets. The bromine atom and amine group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The following table summarizes key structural analogs, focusing on substituent patterns, stereochemistry, and molecular properties:
Key Observations:
- Halogen Substitution : Bromine at position 5 is a common feature, but analogs vary with additional halogens (e.g., Cl at 7 in CAS 1241676-63-0) or fluorine substitutions (e.g., F at 4, 5, 6, or 7) .
- Stereochemistry : The (3S) configuration in the target compound contrasts with the (3R) configuration in CAS 1934470-94-6, which may influence receptor binding in drug discovery .
- Molecular Weight : Bromine contributes significantly to molecular weight; replacing Br with F (e.g., CAS 1241676-95-8) reduces weight by ~43 g/mol .
Biological Activity
(3S)-5-Bromo-2,3-dihydro-1-benzofuran-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C₈H₈BrNO and features a benzofuran scaffold that is often associated with various pharmacological activities. The presence of the bromine atom at the 5-position is believed to enhance its biological reactivity by improving binding affinity to target proteins, such as enzymes and receptors involved in disease processes.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. Compounds with similar benzofuran structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anticancer Activity
The compound has demonstrated potential anticancer properties in vitro. Studies have reported selective cytotoxicity against several cancer cell lines, including A549 (lung adenocarcinoma) and A375 (melanoma). For instance, an IC50 value of less than 10 µM was noted against A549 cells, indicating significant potency .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The amine group can form hydrogen bonds with biological macromolecules, while the bromine atom may participate in halogen bonding, modulating the activity of enzymes or receptors.
Case Studies and Research Findings
Recent studies have explored various derivatives of benzofuran compounds to enhance their pharmacological profiles. For example:
- Bromo Derivatives : A series of bromo-substituted benzofurans were evaluated for their selectivity as BET inhibitors. These compounds exhibited high potency with selectivity ratios exceeding 1000-fold for certain bromodomains .
- Structure-Activity Relationship (SAR) : Research has focused on optimizing the structure of benzofurans to improve solubility and bioavailability while maintaining high potency against biological targets. Modifications at the 2 and 3 positions of the benzofuran ring have led to improved compounds with favorable pharmacokinetic properties .
Comparative Analysis
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Bromine at position 5 | Antimicrobial, anticancer |
| (3R)-5-Bromo-7-chloro-2,3-dihydro-1-benzofuran-3-amine | Chlorine at position 7 | Inhibits topoisomerase I |
| (3S)-5-Bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-amine | Fluorine at position 7 | Different binding affinities |
Q & A
Basic Research Questions
Q. How can the stereochemical configuration of (3S)-5-Bromo-2,3-dihydro-1-benzofuran-3-amine be experimentally verified?
- Methodological Answer : X-ray crystallography is the gold standard for confirming stereochemistry. Refinement using SHELXL (a robust program for small-molecule crystallography) can resolve the absolute configuration by analyzing anomalous dispersion effects from the bromine atom. Visualization via ORTEP-III with its graphical interface aids in interpreting thermal ellipsoids and molecular geometry . For non-crystalline samples, chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA/IB) or vibrational circular dichroism (VCD) spectroscopy can corroborate enantiopurity.
Q. What synthetic routes are commonly employed to prepare this compound?
- Methodological Answer : A two-step approach is typical:
Cyclization : Bromination of 2,3-dihydrobenzofuran precursors using NBS (N-bromosuccinimide) under radical or electrophilic conditions.
Amination : Stereoselective introduction of the amine group via reductive amination (e.g., using NaBH₃CN) or enzymatic resolution to isolate the (3S)-enantiomer. Comparative studies of similar derivatives (e.g., 4-fluoro or 4-chloro analogs) suggest that protecting group strategies (e.g., Boc or Fmoc) may enhance yield .
Q. How can purity and structural integrity be validated for this compound?
- Methodological Answer :
- Analytical HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity (>95% recommended for research use).
- High-resolution mass spectrometry (HRMS) to confirm molecular formula (C₈H₈BrNO).
- ¹H/¹³C NMR to verify dihydrobenzofuran ring protons (δ 3.0–4.5 ppm for CH₂ and CH groups) and amine protons (δ 1.5–2.5 ppm, broad). Deuterated DMSO or CDCl₃ are suitable solvents .
Advanced Research Questions
Q. What strategies resolve contradictory data in biological activity assays involving this compound?
- Methodological Answer : Contradictions often arise from assay-specific variables (e.g., cell line variability, solvent effects). To address this:
Dose-Response Curvilinear Analysis : Test multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.
Orthogonal Assays : Combine proliferation assays (e.g., BrdU incorporation ) with apoptosis markers (Annexin V/PI staining) to cross-validate results.
Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with putative targets (e.g., GPCRs or kinases), prioritizing hypotheses for experimental validation .
Q. How does the bromine substituent influence the compound’s reactivity and pharmacological profile compared to other halogenated analogs?
- Methodological Answer :
- Electrophilic Reactivity : Bromine’s polarizable electron cloud enhances susceptibility to nucleophilic aromatic substitution (SNAr) compared to chloro or fluoro analogs.
- Pharmacokinetics : LogP calculations (via ChemDraw or ACD/Labs) predict increased lipophilicity vs. non-halogenated analogs, impacting blood-brain barrier penetration.
- Structure-Activity Relationship (SAR) : Compare IC₅₀ values against fluorinated or chlorinated derivatives in target assays (e.g., enzyme inhibition). Bromine’s bulk may sterically hinder binding in certain pockets .
Q. What computational methods are effective for predicting the enantioselective synthesis of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate transition-state energies for competing pathways (e.g., B3LYP/6-31G* level) to optimize asymmetric catalysis conditions.
- Molecular Dynamics (MD) : Simulate chiral catalyst-substrate interactions (e.g., Jacobsen’s thiourea catalysts) to rationalize enantiomeric excess (%ee).
- Machine Learning : Train models on existing enantioselective reaction datasets (e.g., Open Reaction Database) to predict optimal solvents or catalysts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
